(+)-MBF-OH dimer

Catalog No.
S786590
CAS No.
87248-50-8
M.F
C24H38O3
M. Wt
374.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(+)-MBF-OH dimer

CAS Number

87248-50-8

Product Name

(+)-MBF-OH dimer

IUPAC Name

(1R,2S,4R,6S,7R)-1,10,10-trimethyl-4-[[(1R,2S,4R,6S,7R)-1,10,10-trimethyl-3-oxatricyclo[5.2.1.02,6]decan-4-yl]oxy]-3-oxatricyclo[5.2.1.02,6]decane

Molecular Formula

C24H38O3

Molecular Weight

374.6 g/mol

InChI

InChI=1S/C24H38O3/c1-21(2)15-7-9-23(21,5)19-13(15)11-17(26-19)25-18-12-14-16-8-10-24(6,20(14)27-18)22(16,3)4/h13-20H,7-12H2,1-6H3/t13-,14-,15+,16+,17-,18-,19-,20-,23-,24-/m0/s1

InChI Key

VUDXCBLBKXFCNA-VFQSMPPFSA-N

SMILES

CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C

Canonical SMILES

CC1(C2CCC1(C3C2CC(O3)OC4CC5C6CCC(C5O4)(C6(C)C)C)C)C

Isomeric SMILES

C[C@@]12CC[C@@H](C1(C)C)[C@H]3[C@@H]2O[C@@H](C3)O[C@@H]4C[C@H]5[C@H]6CC[C@@]([C@H]5O4)(C6(C)C)C

Organic Spintronics

Scientific Field: Materials Science and Chemical Engineering

Application Summary: The (+)-MBF-OH dimer has been utilized in the study of molecular dimer morphology based on organic spin centers, particularly nitronyl nitroxide radicals. This research is pivotal in the development of organic magnetic materials .

Methods of Application: The methods involved synthesizing self-assembly single radical molecules with hydrogen bond donors and acceptors. The structures and magnetic properties were characterized using UV-Vis absorption spectroscopy, electron paramagnetic resonance (EPR), and superconducting quantum interference devices (SQUIDs) .

Results: The study observed the formation of two different dimers (ring-closed dimer and “L”-type dimer) in various solvents due to hydrogen bonding. Both dimers exhibited ferromagnetic properties, with the ring-closed dimer having ( J/k_B = 0.18 K ) and ( \Delta E_{S-T} = 0.0071 kcal/mol ); the “L”-type dimer had ( J/k_B = 9.26 K ) and ( \Delta E_{S-T} = 0.037 kcal/mol ) .

Protein Aggregation Studies

Scientific Field: Biochemistry and Molecular Biology

Application Summary: The dimer has been instrumental in probing protein aggregation at buried interfaces, which is essential for understanding protein behavior in biomedical applications .

Methods of Application: Sum frequency generation vibrational spectroscopy (SFG) with Hamiltonian local mode approximation method analysis was used to study protein adsorption at the silicone oil/protein solution interface .

Results: The interface was predominantly covered by BSA dimers. After treatment with dithiothreitol (DTT), about 25% of the adsorbed BSA dimers were converted to monomers, indicating the dimerization as a crucial initial step for protein aggregation .

Colloidal Science

Scientific Field: Physical Chemistry

Application Summary: Non-spherical dimer colloids synthesized from (+)-MBF-OH dimer serve as building blocks for self-assembly, colloidal surfactants for Pickering emulsion, and photonic materials .

Methods of Application: The dimers are used in self-assembly processes utilizing Brownian motion and as colloidal surfactants to stabilize emulsions .

Ophthalmic Surgery

Scientific Field: Medical Science and Surgery

Application Summary: Excimer lasers, which can be powered by (+)-MBF-OH dimer molecules, are used in ophthalmic surgeries such as PRK and LASIK to correct refractive errors .

Methods of Application: The dimer is used in the generation of the laser beam for precise microfabrication during the surgical procedures .

Magnetic Material Design

Scientific Field: Materials Science

Application Summary: The dimer is used in the design of organic magnetic materials due to its unique electron-discrete structure and excellent thermodynamic stability .

Methods of Application: The application involves the synthesis of organic magnetic materials with the dimer acting as a spin center for the study of intramolecular interactions .

Results: The dimer has shown potential in enhancing the ferromagnetic properties of the materials, with specific spin coupling values provided in the study .

Interfacial Molecular Studies

Scientific Field: Surface Science

Application Summary: The dimer plays a role in investigating the molecular behavior of proteins at interfaces, impacting fields such as biosensors and biomedical implants .

Methods of Application: The study of protein aggregation at interfaces utilizes the dimer to understand the orientation and behavior of proteins at the molecular level .

Results: The research has provided insights into the dimerization process and its significance in protein aggregation, with a focus on the orientation of BSA dimers on surfaces .

Clinical Diagnosis of Thromboembolic Diseases

Scientific Field: Hematology and Clinical Pathology

Application Summary: The (+)-MBF-OH dimer is used in D-dimer assays, which are critical for diagnosing conditions like deep vein thrombosis, pulmonary embolism, and disseminated intravascular coagulation .

Methods of Application: Clinical laboratories utilize enzyme-linked immunosorbent assays (ELISA) and rapid point-of-care D-dimer assays that employ monoclonal antibodies to measure D-dimer levels .

Harmonization of Clinical Assays

Scientific Field: Clinical Laboratory Science

Application Summary: Advancements in D-dimer testing, including the (+)-MBF-OH dimer, aim to harmonize clinical assays and improve detection methods .

Methods of Application: A variety of immunoassays are used to determine D-dimer levels, with efforts to standardize these assays to reduce discrepancies and improve diagnostic accuracy .

Results: The harmonization process is ongoing, with the goal of establishing an internationally endorsed reference measurement system for D-dimer testing .

  • (+)-MBF-OH dimer is a synthetic compound with the empirical formula C24H38O3 and a molecular weight of 374.56 [].
  • Its origin is likely through chemical synthesis, but specific details on its production might be proprietary information from the vendors.
  • Its significance lies in its application within the field of proteomics, particularly for protein labeling and analysis [].

Molecular Structure Analysis

While the exact 3D structure of (+)-MBF-OH dimer is not readily available in public databases, some inferences can be made based on its name:

  • (+)-MBF-OH likely refers to a derivative of N-Methylbenzofuran-2-ol (MBF-OH), a molecule containing a fused aromatic ring system with a hydroxyl group (OH) [].
  • The term "dimer" indicates the presence of two MBF-OH units linked together.
  • Common linkages in dimers include covalent bonds or weaker interactions like hydrogen bonds.
  • Determining the specific linkage and the resulting 3D structure would require advanced techniques like X-ray crystallography or NMR spectroscopy [].

Chemical Reactions Analysis

  • Synthesis likely involves linking two MBF-OH molecules through a specific chemical reaction. This might involve using coupling agents to form covalent bonds.
  • The dimer is expected to undergo reactions similar to other MBF-OH derivatives. These may include oxidation-reduction reactions involving the aromatic ring system or reactions with biomolecules due to the presence of the hydroxyl group [].

Physical And Chemical Properties Analysis

Data on physical and chemical properties like melting point, boiling point, solubility, etc., are not available for (+)-MBF-OH dimer. These properties would depend on the specific linkage between the MBF-OH units and might require dedicated experimental measurement.

  • It might be used for covalent labeling of proteins due to the reactive groups present in the MBF-OH moieties [].
  • The interaction between the dimer and proteins could be based on specific chemical functionalities or hydrophobic interactions.
  • Further research is needed to elucidate the exact mechanism by which (+)-MBF-OH dimer aids in proteomic analysis.

Safety information on (+)-MBF-OH dimer is not readily available from commercial vendors [].

  • As a general precaution, any new compound should be handled with care in a well-ventilated laboratory using appropriate personal protective equipment (PPE) until proper safety data is established.

XLogP3

6.1

Appearance

Powder

Wikipedia

(2R,3aS,4R,7R,7aS,2'R,3a'S,4'R,7'R,7a'S)-2,2'-Oxybis(7,8,8-trimethyloctahydro-4,7-methano-1-benzofuran)

Dates

Modify: 2023-08-15

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